4-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
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Overview
Description
4-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Compounds containing thiazole moieties are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves the reaction of 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide with various α-halogenated carbonyl compounds such as phenacyl bromides, ethyl bromoacetate, diethyl bromomalonate, and 3-chloropentane-2,4-dione . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or interfere with essential metabolic processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
4-(pyridin-2-yl)thiazol-2-yl thioglycosides: These compounds act as glycosyl donors and are used in oligosaccharide synthesis.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds have shown potential in various biological applications, including anticancer and anti-inflammatory activities.
Uniqueness
4-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is unique due to its specific structure, which combines a phenoxy group, a pyridinyl group, and a thiazole ring. This unique combination of functional groups contributes to its diverse biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its versatility in scientific research further highlight its uniqueness compared to similar compounds.
Biological Activity
4-Phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a synthetic compound notable for its complex structure, which integrates a phenoxy group, a pyridine moiety, and a thiazole ring. This unique combination suggests significant potential for various biological activities, making it an area of interest in medicinal chemistry and pharmaceutical research.
Chemical Structure and Properties
The molecular formula for this compound is C15H13N3O1S, with a molecular weight of approximately 321.38 g/mol. The structural components are believed to contribute to its biological efficacy, particularly in terms of enzyme interaction and receptor binding.
The compound's biological activity is largely attributed to its ability to interact with specific enzymes and receptors, modulating their functions. This interaction can lead to various cellular effects, including:
- Enzyme Inhibition : The compound may inhibit enzymes associated with cancer proliferation, thereby exhibiting potential anticancer properties.
- Antimicrobial Activity : It has shown efficacy against various microbial strains, suggesting its use as an antimicrobial agent.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that similar thiazole derivatives can inhibit the growth of cancer cell lines, including prostate, liver, laryngeal, and breast cancer cells. The mechanism often involves modulation of signaling pathways critical for cell proliferation and survival.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its structure allows it to disrupt microbial cell functions effectively .
Enzyme Interaction
The compound interacts with various enzymes, including lipoxygenases (LOX), which are implicated in inflammatory processes and cancer progression. Inhibitory studies have shown promising results against LOX enzymes, indicating potential therapeutic applications in cancer treatment .
Case Studies and Research Findings
- Antitumor Studies :
-
Antimicrobial Testing :
- In vitro tests revealed that the compound exhibited MIC values comparable to standard antibiotics against various bacterial strains, underscoring its potential as an alternative antimicrobial agent.
- Enzyme Inhibition :
Summary Table of Biological Activities
Properties
IUPAC Name |
4-phenoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c25-20(24-21-23-19(14-27-21)18-8-4-5-13-22-18)15-9-11-17(12-10-15)26-16-6-2-1-3-7-16/h1-14H,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYCLBPZXMEJHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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